Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt
Brand Name: Vulcanchem
CAS No.: 359437-03-9
VCID: VC0013712
InChI: InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6+,7+;;;;/m1..../s1
SMILES: COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+]
Molecular Formula: C7H10K4O18S4
Molecular Weight: 666.772

Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt

CAS No.: 359437-03-9

Cat. No.: VC0013712

Molecular Formula: C7H10K4O18S4

Molecular Weight: 666.772

* For research use only. Not for human or veterinary use.

Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt - 359437-03-9

Specification

CAS No. 359437-03-9
Molecular Formula C7H10K4O18S4
Molecular Weight 666.772
IUPAC Name tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Standard InChI InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6+,7+;;;;/m1..../s1
Standard InChI Key HZPXCLIBFFIKEA-FPRNHNDJSA-J
SMILES COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+]

Introduction

Physical and Chemical Properties

Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt possesses distinct physical and chemical properties that define its behavior in various experimental conditions. The compound appears as a white to off-white solid at room temperature, which is typical for many carbohydrate derivatives and salts . It exhibits thermal stability up to approximately 215°C, after which it undergoes decomposition rather than a clean melting transition, indicating complex thermal behavior characteristic of highly functionalized carbohydrates with ionic components.

With a molecular weight of approximately 666.8 g/mol, the compound falls into the medium-sized molecule category, which influences its diffusion, permeability, and other pharmacokinetic properties when considered in biological contexts . The presence of multiple sulfate groups confers a high degree of polarity to the molecule, which explains its slight solubility in water despite its relatively high molecular weight . This water solubility, albeit limited, is an important characteristic for its potential applications in biological systems where aqueous environments predominate.

The compound demonstrates significant hygroscopicity, requiring storage under inert atmosphere conditions at -20°C to maintain its integrity and prevent degradation through moisture absorption . This sensitivity to environmental conditions is an important consideration for researchers working with this compound, as improper storage could lead to degradation and compromise experimental results. The hygroscopic nature is likely due to the ionic character imparted by the potassium counterions and the highly polar sulfate groups.

Key Physical and Chemical Parameters

The following table summarizes the essential physical and chemical parameters of Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt:

ParameterValueReference
CAS Number359437-03-9
Molecular FormulaC7H10K4O18S4
Molecular Weight666.772-666.8 g/mol
Physical AppearanceWhite to off-white solid
Decomposition Temperature>215°C
SolubilitySlightly soluble in water
Storage ConditionsHygroscopic, -20°C freezer, under inert atmosphere
Purity (Commercial)≥95%

These properties collectively define the handling requirements and experimental considerations for researchers working with this compound. The slight water solubility coupled with its hygroscopic nature suggests that carefully controlled conditions are necessary when incorporating this compound into experimental protocols, particularly those involving biological systems or aqueous reaction media.

Synthesis and Structural Characterization

The synthesis of Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt typically involves a multi-step process starting from methyl α-D-mannopyranoside, which is commercially available or can be synthesized from D-mannose. The general synthetic approach involves selective sulfation of all four hydroxyl groups present in the mannopyranoside structure, followed by ion exchange to introduce potassium as the counter-ion. This sulfation process requires careful control of reaction conditions to ensure complete modification of all hydroxyl groups, as partial sulfation would result in a mixture of products that can be challenging to separate.

Research in the broader field of mannopyranoside derivatives has established various methodologies for selective functionalization of specific positions on the mannopyranoside ring. For instance, methods for selective 2,3-O-isopropylidenation of α-d-mannopyranosides have been developed, which could serve as important intermediate steps in creating position-selective derivatives of mannopyranosides . These synthetic approaches typically employ acid catalysts such as p-toluenesulfonic acid in controlled conditions to achieve regioselective modifications.

Structural characterization of Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt and related derivatives often relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides detailed information about the carbon-hydrogen framework and substitution patterns . Fourier Transform Infrared spectroscopy (FTIR) helps identify the presence of specific functional groups, particularly the characteristic absorption bands of sulfate esters, which typically appear in the 1200-1300 cm-1 region .

Applications and Research Significance

Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt has emerged as a valuable compound in organic synthesis due to its unique sulfated structure, which can participate in various chemical reactions and transformations. The presence of multiple sulfate groups creates a highly functionalized scaffold that can serve as a platform for further chemical modifications or as a reactive intermediate in the synthesis of more complex molecules. This utility in organic synthesis extends to the development of novel methodologies for carbohydrate chemistry, particularly those involving selective modifications of polyhydroxylated compounds.

Beyond its applications in synthetic chemistry, the compound has significant relevance in biomedical research, where it plays a crucial role in addressing specific biological needs. Carbohydrate derivatives, particularly those with sulfation patterns, are known to interact with various biological targets including proteins, enzymes, and cell surface receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects, making compounds like Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt valuable tools in exploring structure-activity relationships in biological systems.

The research significance of this compound extends to its potential as a lead structure for the development of new therapeutic agents. Mannopyranoside derivatives have been studied for their potential in treating viral respiratory pathologies, suggesting that the tetrasulfate potassium salt and related compounds may have applications in this therapeutic area . The specific binding properties conferred by the mannopyranoside structure, combined with the unique charge distribution from the sulfate groups, create distinctive interaction profiles with biological targets that researchers are actively exploring.

Recent Research Findings

Recent investigations into mannopyranoside derivatives have yielded significant insights that may be relevant to understanding the potential applications of Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt. Studies have focused on the synthesis and characterization of various mannopyranoside derivatives, with particular attention to their potential antimicrobial properties . These investigations have demonstrated that specific structural modifications can enhance the biological activity of mannopyranoside compounds, suggesting avenues for optimizing the pharmacological profiles of related derivatives.

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